molecular formula C12H8Cl2FN B597898 2',4'-Dichloro-4-fluorobiphenyl-3-amine CAS No. 1361841-20-4

2',4'-Dichloro-4-fluorobiphenyl-3-amine

Cat. No.: B597898
CAS No.: 1361841-20-4
M. Wt: 256.101
InChI Key: DVMKNTXPHKKNTH-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-4-fluorobiphenyl-3-amine is an organic compound with the molecular formula C12H8Cl2FN It belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-4-fluorobiphenyl-3-amine can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzene with 4-fluoroaniline under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dichloro-4-fluorobiphenyl-3-amine may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-4-fluorobiphenyl-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

2’,4’-Dichloro-4-fluorobiphenyl-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-4-fluorobiphenyl-3-amine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dichloro-4-fluorobiphenyl-3-amine is unique due to its specific substitution pattern on the biphenyl scaffold. This unique arrangement of chlorine and fluorine atoms imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

2',4'-Dichloro-4-fluorobiphenyl-3-amine is an organic compound belonging to the biphenyl derivatives class, characterized by two benzene rings connected by a single bond. Its molecular formula is C12H8Cl2FN. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzene with 4-fluoroaniline, often utilizing palladium as a catalyst in a base such as potassium carbonate within a solvent like dimethylformamide (DMF) at elevated temperatures. This method is efficient for producing the compound with high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Receptor Binding : The compound may bind to various receptors, modulating their activities and influencing cellular responses.
  • Enzyme Interaction : It can affect enzyme activities, potentially altering metabolic pathways within cells.

The exact mechanisms depend on the biological context and the specific targets involved.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further exploration in infectious disease treatments.
  • Anticancer Potential : Investigations into its cytotoxicity have shown promise in inhibiting cancer cell proliferation, particularly in certain cancer lines .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies

A selection of case studies highlights the compound's biological activity:

  • Study on Anticancer Activity : In vitro assays demonstrated that this compound reduced cell viability in human cancer cell lines by inducing apoptosis. The study utilized various concentrations and observed significant effects at micromolar levels.
Concentration (µM)Cell Viability (%)
0100
185
560
1030

This study suggests that higher concentrations correlate with increased cytotoxicity .

  • Neuroprotective Study : Another investigation assessed the neuroprotective effects of the compound against oxidative stress in neuronal cells. Results indicated that treatment with this compound significantly reduced markers of oxidative damage.

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to evaluate its toxicity profile. Preliminary assessments using in vitro models indicate low toxicity at therapeutic concentrations; however, further studies are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FN/c13-8-2-3-9(10(14)6-8)7-1-4-11(15)12(16)5-7/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMKNTXPHKKNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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